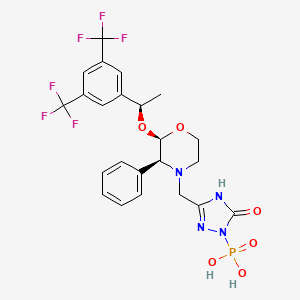
Desfluoro Fosaprepitant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfluoro Fosaprepitant is a derivative of Fosaprepitant, which is a prodrug of Aprepitant. Aprepitant is a neurokinin-1 (NK1) receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound, as the name suggests, is a modified version where a fluorine atom is removed from the parent compound. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Fosaprepitant involves multiple steps, starting from the basic structure of Aprepitant. The key steps include:
Formation of the core structure: This involves the construction of the triazolone ring, which is a crucial part of the molecule.
Introduction of side chains: Various side chains are introduced through substitution reactions.
Desfluorination: The removal of the fluorine atom is achieved through specific reaction conditions, often involving strong bases or nucleophiles.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactions: Large-scale reactors are used to carry out the synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Rigorous testing is conducted to ensure the compound meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
Desfluoro Fosaprepitant undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the triazolone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace side chains.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Desfluoro Fosaprepitant has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its interactions with NK1 receptors and other biological targets.
Medicine: Explored for its potential use in preventing CINV and other conditions where NK1 antagonists are beneficial.
Industry: Used in the development of new antiemetic drugs and formulations.
Wirkmechanismus
Desfluoro Fosaprepitant exerts its effects by antagonizing the NK1 receptors in the brain. This prevents the binding of substance P, a neuropeptide associated with nausea and vomiting. The molecular targets include the NK1 receptors, and the pathways involved are primarily related to the inhibition of emetic signals in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aprepitant: The parent compound, widely used for CINV.
Fosaprepitant: The prodrug form of Aprepitant, converted to Aprepitant in the body.
Netupitant: Another NK1 receptor antagonist used for similar indications.
Uniqueness
Desfluoro Fosaprepitant is unique due to the absence of a fluorine atom, which can significantly alter its pharmacological profile. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its fluorinated counterparts.
Eigenschaften
CAS-Nummer |
2578084-26-9 |
|---|---|
Molekularformel |
C23H23F6N4O6P |
Molekulargewicht |
596.4 g/mol |
IUPAC-Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
InChI |
InChI=1S/C23H23F6N4O6P/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37)/t13-,19+,20-/m1/s1 |
InChI-Schlüssel |
FOBJZJOQMDSQDA-CAYVGHNUSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






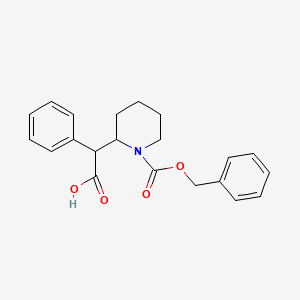
![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)

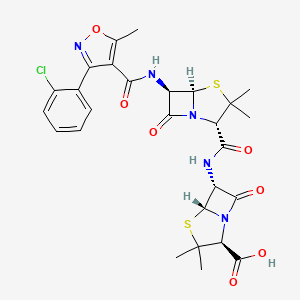
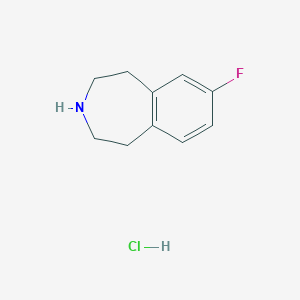
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
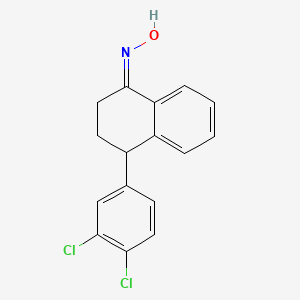
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
